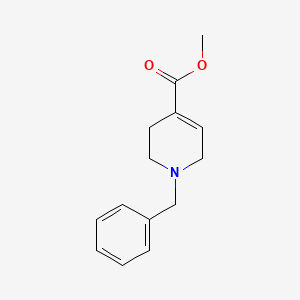

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZFDZCHPQVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Abstract: This document provides a comprehensive technical overview of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental chemical and physical properties, delve into its spectroscopic signature, discuss plausible synthetic strategies and reactivity, and contextualize its application within the broader field of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating complex synthetic intermediates.

Introduction and Strategic Importance

This compound (CAS No. 80845-58-5) is a substituted tetrahydropyridine derivative. The strategic importance of this molecule lies in its versatile structure, which combines several key functional groups: a tertiary amine, a vinylogous carbamate system (specifically, an enoate conjugated to a nitrogen), and a protective benzyl group. The tetrahydropyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Notably, this core is structurally related to the dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), underscoring the profound biological effects this class of compounds can elicit.[2] As an intermediate, it offers multiple reaction handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures aimed at various therapeutic targets.[3]

Molecular Structure

The fundamental structure provides the basis for all its chemical properties and reactivity.

Caption: 2D Structure of the title compound.

Physicochemical Properties

The bulk properties of a chemical compound are critical for its handling, storage, and application in reactions. The data below, a combination of reported and predicted values, provides a quantitative profile of the molecule.

| Property | Value | Source |

| CAS Number | 80845-58-5 | [3][4] |

| Molecular Formula | C₁₄H₁₇NO₂ | - |

| Molecular Weight | 231.29 g/mol | - |

| Appearance | Liquid | [3] |

| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 119.8 ± 18.8 °C | [3] |

| Refractive Index | 1.562 | [3] |

| pKa | 7.08 ± 0.40 (Predicted) | [3] |

| Solubility | Soluble in ether, chloroform, ethanol | [3] |

| Storage Conditions | 2-8°C | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and data from structurally similar compounds.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

-

Vinyl Proton (δ ~6.5-7.0 ppm): A signal for the proton on the C5 carbon of the tetrahydropyridine ring, shifted downfield due to conjugation with the ester.

-

Benzylic Protons (δ ~3.6 ppm): A singlet integrating to two protons for the -CH₂- group connecting the nitrogen to the phenyl ring.

-

Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet integrating to three protons.

-

Ring Protons (δ ~2.5-3.5 ppm): A series of multiplets corresponding to the three -CH₂- groups at positions C2, C3, and C6 of the tetrahydropyridine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl (δ ~166 ppm): The signal for the C=O of the methyl ester.

-

Aromatic Carbons (δ ~127-138 ppm): Multiple signals for the six carbons of the phenyl ring.

-

Alkene Carbons (δ ~130-140 ppm): Signals for C4 and C5 of the double bond.

-

Aliphatic Carbons (δ ~50-60 ppm): Signals for the benzylic carbon and the saturated carbons (C2, C3, C6) of the tetrahydropyridine ring.

-

Methyl Carbon (δ ~51 ppm): The signal for the -OCH₃ group.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~1710-1730 cm⁻¹: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.

-

~1640-1660 cm⁻¹: A medium absorption for the C=C double bond stretch.

-

~3000-3100 cm⁻¹: C-H stretching for aromatic and vinyl protons.

-

~2800-3000 cm⁻¹: C-H stretching for aliphatic protons.

-

~1100-1250 cm⁻¹: Strong C-O stretching from the ester group.

-

Synthesis and Reactivity

As a synthetic intermediate, understanding its formation and subsequent reactivity is paramount for its effective use in a research or development setting.

Illustrative Synthetic Workflow

A common and logical approach to synthesizing this molecule involves the modification of a pre-formed piperidine ring. The following workflow illustrates a plausible synthetic route starting from 1-benzyl-4-piperidone, a readily available commercial starting material. This pathway is chosen for its reliability and use of standard organic transformations.

Caption: Horner-Wadsworth-Emmons synthetic workflow.

Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is an established method for forming a carbon-carbon double bond, which is ideal for converting the ketone in 1-benzyl-4-piperidone to the required α,β-unsaturated ester.

-

Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), sodium hydride (NaH, 1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C.

-

Methyl (diethylphosphono)acetate (1.1 eq) is added dropwise via syringe. The choice of this phosphonate reagent directly introduces the desired methyl ester functionality. The mixture is stirred for 30 minutes at 0°C, allowing for the formation of the phosphonate ylide.

-

Olefination Reaction: A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

-

Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude oil is purified by column chromatography on silica gel to yield the final product.

Core Reactivity Insights

-

The Double Bond: The electron-deficient C=C double bond is susceptible to nucleophilic addition (Michael addition) at the C5 position. It can also undergo hydrogenation to yield the corresponding saturated piperidine derivative, Methyl 1-benzylpiperidine-4-carboxylate.[7]

-

The Tertiary Amine: The nitrogen atom is basic and can be protonated or alkylated. The benzyl group serves as a common protecting group for the nitrogen, which can be removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, a crucial step for introducing alternative substituents on the nitrogen.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[8][9] It can also be reduced to an alcohol or reacted with organometallic reagents to form ketones. This functionality is a key handle for creating bioisosteres of carboxylic acids, a common strategy in drug design to improve pharmacokinetic properties.[10][11]

Applications in Research and Drug Development

The primary value of this compound is as a versatile scaffold for building more complex molecules.[3] Its structure is a precursor to a wide range of substituted piperidines and tetrahydropyridines, which are core motifs in many pharmaceuticals.

-

Scaffold for Novel Analgesics: The tetrahydropyridine framework is being actively investigated for the development of novel pain therapeutics, such as selective inhibitors of the hNav1.7 sodium channel.[1] This compound provides an ideal starting point for synthesizing libraries of analogs to probe structure-activity relationships (SAR).

-

Synthesis of CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). By modifying the core structure of this intermediate, researchers can access novel compounds for evaluation as antipsychotics, antidepressants, or agents for neurodegenerative diseases.

-

Intermediate for Complex Natural Product Synthesis: The functional handles on the molecule allow for its incorporation into more complex synthetic routes targeting natural products that contain the piperidine or related heterocyclic systems.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat during handling.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. The compound has a relatively high flash point but is combustible.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Health Hazards: Contact with skin and eyes may cause irritation. Inhalation of high concentrations may lead to respiratory tract irritation.[3]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile functionality and strategic position within the tetrahydropyridine chemical space. Its well-defined physicochemical properties, predictable reactivity, and relevance to medicinally important scaffolds make it a powerful tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel chemical entities.

References

-

BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

LookChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid manufacturers and suppliers in india. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

Halim, E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. Retrieved from [Link]

-

Manivarman, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2017). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.

- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

- 1. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 80845-58-5|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. banglajol.info [banglajol.info]

- 7. Methyl 1-benzylpiperidine-4-carboxylate | 10315-06-7 [sigmaaldrich.com]

- 8. 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid manufacturers and suppliers in india [chemicalbook.com]

- 9. 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid [myskinrecipes.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

An In-Depth Technical Guide to the Physical Properties of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Introduction

This compound, identified by the CAS Number 80845-58-5, is a heterocyclic organic compound of significant interest to the scientific community.[1][2][3] Structurally, it features a tetrahydropyridine core, a versatile scaffold in medicinal chemistry, functionalized with an N-benzyl group and a methyl carboxylate moiety. This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of drug discovery and organic synthesis.[1]

The physical properties of a synthetic intermediate are of paramount importance. They dictate the conditions required for its handling, storage, purification, and subsequent reactions. For researchers and process chemists, a thorough understanding of these characteristics is essential for ensuring reaction efficiency, scalability, and safety. This guide provides a comprehensive technical overview of the core physical properties of this compound, details the standard methodologies for their determination, and offers insights into the structural basis of these characteristics.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound provide the first layer of practical information for a scientist. The properties for this compound are summarized below. It is important to note that several of these values are predicted based on computational models, a common practice for specialized chemical intermediates where extensive experimental data may not be publicly available.

| Property | Value | Source |

| CAS Number | 80845-58-5 | [1][3] |

| Molecular Formula | C₁₄H₁₇NO₂ | Calculated |

| Molecular Weight | 231.29 g/mol | Calculated |

| Appearance | Liquid | [1] |

| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ether, chloroform, and ethanol | [1] |

| Flash Point | 119.8 ± 18.8 °C | [1] |

| Refractive Index | 1.562 | [1] |

| pKa | 7.08 ± 0.40 (Predicted) | [1] |

| Storage Conditions | 2-8°C | [1] |

Molecular Structure and State

The compound's structure, comprising a bulky non-polar N-benzyl group and a polar methyl ester group attached to a partially unsaturated heterocyclic ring, results in its existence as a liquid at standard temperature and pressure.[1] The lack of extensive hydrogen bonding capabilities and a non-planar, flexible structure contribute to a lower melting point than more crystalline solids.

Thermal Properties

The predicted boiling point is relatively high, which is consistent with its molecular weight and the presence of polar functional groups.[1] The significant error margin on the predicted value underscores the necessity for experimental verification, especially if distillation is considered for purification. A high flash point suggests it has a relatively low flammability risk at ambient temperatures.[1]

Solubility Profile

As reported, the compound is soluble in a range of common organic solvents.[1] This behavior is anticipated from its molecular structure, which contains both hydrophobic regions (the benzyl and hydrocarbon portions of the tetrahydropyridine ring) and a polar ester functional group, allowing for favorable interactions with solvents of intermediate polarity like chloroform and ethanol, as well as non-polar ethers.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for this compound are not widely published, this section details the expected spectral features and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H and ¹³C NMR would be used to confirm the connectivity of atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean vial.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent choice given the compound's reported solubility.

-

Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Expected ¹H NMR Signals (in CDCl₃):

-

~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the phenyl ring on the benzyl group.

-

~6.5-7.0 ppm: A signal (likely a broad singlet or triplet) for the vinylic proton on the tetrahydropyridine ring.

-

~3.7 ppm: A singlet for the 3 protons of the methyl ester (-OCH₃) group.

-

~3.6 ppm: A singlet for the 2 protons of the benzylic methylene (-CH₂-Ph) group.

-

~2.5-3.5 ppm: A series of multiplets corresponding to the 6 protons on the saturated carbons of the tetrahydropyridine ring.

Expected ¹³C NMR Signals (in CDCl₃):

-

~166-168 ppm: Carbonyl carbon of the ester.

-

~127-140 ppm: Signals for the 6 carbons of the phenyl ring and the 2 vinylic carbons of the tetrahydropyridine ring.

-

~50-65 ppm: Signals for the benzylic methylene carbon, the methyl ester carbon, and the saturated carbons of the tetrahydropyridine ring adjacent to the nitrogen.

-

~25-30 ppm: Signal for the remaining saturated carbon of the tetrahydropyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: IR Analysis (Liquid Film)

-

Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Application: Place one to two drops of the liquid sample onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top, creating a thin liquid film.

-

Acquisition: Place the assembled plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Key IR Absorption Bands:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1715 cm⁻¹: A strong C=O stretch from the α,β-unsaturated ester.

-

~1650 cm⁻¹: C=C stretching from the alkene in the ring and aromatic rings.

-

~1250 cm⁻¹: C-O stretching from the ester group.

-

~1170 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: ESI-MS Analysis

-

Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode.

Expected Result:

-

The primary ion observed would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 232.13, confirming the molecular weight of 231.29 g/mol .

Methodologies for Physical Property Determination

The trustworthiness of physical data relies on the application of standardized, validated experimental protocols. This section describes the causality behind the experimental choices for key physical properties.

Boiling Point Determination

The choice of method for determining a boiling point depends on the thermal stability of the compound. Given the relatively high predicted boiling point, decomposition could be a concern.

Protocol: Distillation under Reduced Pressure

-

Rationale: Performing distillation under vacuum lowers the boiling point, mitigating the risk of thermal degradation that can occur at temperatures approaching 300°C. This is a crucial consideration for ensuring the integrity of a valuable synthetic intermediate.

-

Setup: The apparatus consists of a round-bottom flask, a Claisen adapter holding a thermometer and a capillary for ebullition, a condenser, and a receiving flask, all connected to a vacuum pump with a pressure gauge.

-

Procedure: The sample is heated gently under a stable, measured vacuum. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a steady condensation on the thermometer bulb, along with the corresponding pressure.

Density and Refractive Index Measurement

Both density and refractive index are valuable for confirming the identity and assessing the purity of a liquid sample.

-

Density Protocol: A digital density meter provides a rapid and highly accurate measurement. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density. Temperature control is critical, as density is temperature-dependent.

-

Refractive Index Protocol: An Abbe refractometer is the standard instrument. A few drops of the liquid are placed on the prism, and the instrument measures the critical angle of refraction of light passing through the sample. This value is a unique physical constant for a pure compound at a specific temperature and wavelength of light.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound may cause skin and eye irritation upon direct contact.[1] Inhalation of high concentrations of its vapors can lead to respiratory irritation.[1]

-

Handling: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to maintain its stability and purity.[1] Keep away from sources of ignition.[1]

Conclusion

This compound is a valuable liquid intermediate whose utility in research and development is underpinned by its distinct physical properties. This guide has synthesized available data and standard scientific principles to provide a detailed technical profile. An understanding of its thermal properties, solubility, and spectroscopic characteristics, coupled with the application of rigorous experimental methodologies and safety protocols, empowers researchers to utilize this compound effectively and safely in the advancement of chemical synthesis and drug discovery.

References

- BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 80845-58-5): A Key Intermediate in Neuropharmacological Research

Introduction: Unveiling a Pivotal Precursor in Neuroscience

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound of significant interest to researchers in drug discovery and neuropharmacology. While it does not typically exhibit intrinsic biological activity, its structural resemblance to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) positions it as a crucial intermediate. MPTP is a well-established tool compound for inducing Parkinson's disease-like symptoms in animal models, thereby enabling the study of the disease's pathology and the development of potential neuroprotective therapies.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthesis protocol, its central role as a precursor in the synthesis of neuropharmacological tools, and the critical metabolic pathways that confer its relevance in the field.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its safe handling and effective use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 80845-58-5 | [3][4] |

| Molecular Formula | C₁₄H₁₇NO₂ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Liquid | [3] |

| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 119.8 ± 18.8 °C | [3] |

| Solubility | Soluble in many organic solvents, such as ether, chloroform, and ethanol. | [3] |

| Storage Conditions | 2-8°C | [3] |

Safety Information: this compound should be handled with care in a well-ventilated area, avoiding direct contact with skin and eyes. Appropriate personal protective equipment, including gloves and safety goggles, is essential. It should be stored away from sources of ignition and high temperatures.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available 1-benzyl-4-piperidone. The first step involves the formation of a β-keto ester, followed by reduction and dehydration to yield the tetrahydropyridine ring.

Part 1: Synthesis of the β-Keto Ester Intermediate

The initial step involves a Dieckmann condensation, a well-established method for forming cyclic β-keto esters.

Protocol:

-

Reaction Setup: To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous toluene.

-

Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of 1-benzyl-4-piperidone (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous toluene dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Part 2: Reduction and Dehydration to the Final Product

The β-keto ester is then converted to the target tetrahydropyridine. This involves the reduction of the ketone and subsequent dehydration.

Protocol:

-

Reduction: Dissolve the methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1 equivalent) in methanol and cool the solution to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 2-3 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol intermediate.

-

Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Final Purification: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to afford this compound.

The Central Role in Neuropharmacological Research: A Precursor to MPTP Analogs

The primary significance of this compound lies in its utility as a starting material for the synthesis of analogs of the neurotoxin MPTP. These analogs are instrumental in probing the mechanisms of dopamine neuron degeneration in Parkinson's disease. The benzyl group on the nitrogen atom can be removed and replaced with other substituents, and the methyl ester at the 4-position can be modified to introduce a variety of functional groups. This allows for the creation of a library of MPTP-like compounds with varying potencies and selectivities.

The neurotoxicity of MPTP itself is not direct. It is a prodrug that, after crossing the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[1] MPP⁺ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1]

By synthesizing analogs from this compound, researchers can investigate the structure-activity relationships that govern the interaction with MAO-B and DAT, as well as the intrinsic toxicity of the resulting pyridinium ions. This knowledge is invaluable for understanding the etiology of Parkinson's disease and for the design of neuroprotective agents that can interfere with these toxic pathways.

Conclusion: A Versatile Scaffold for Advancing Neuroscience

This compound, while unassuming on its own, is a compound of considerable strategic importance in the field of neuropharmacology. Its role as a versatile precursor for the synthesis of MPTP analogs provides researchers with essential tools to unravel the complex mechanisms of neurodegeneration in Parkinson's disease. The synthetic pathways and mechanistic insights detailed in this guide are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutic interventions for this debilitating disorder.

References

-

One-Pot and Green Synthesis of Tetrahydropyridine-3- Carboxylates using[Et3NH][HSO4]. SID. Available at: [Link]

-

Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

-

Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. Available at: [Link]

-

Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. National Institutes of Health. Available at: [Link]

-

Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. National Institutes of Health. Available at: [Link]

-

New Synthesis of Nitroxyl Radicals of the Piperidine and Tetrahydropyridine Series. ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

This compound CAS 80845-58-5. BIOSYNCE. Available at: [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Publications. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Publications. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Structure and numbering of synthesized tetrahydropyridines. ResearchGate. Available at: [Link]

-

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. PubChem. Available at: [Link]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubChem. Available at: [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. ChemBK. Available at: [Link]

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChemLite. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

-

Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the .... PubMed. Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Benzyl 4-Hydroxy-1-piperidinecarboxylate. PubChem. Available at: [Link]

-

Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing. Available at: [Link]

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem. Available at: [Link]

-

The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Digital Commons@Georgia Southern. Available at: [Link]

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt. SIELC Technologies. Available at: [Link]

Sources

- 1. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 18F-labeled neurotoxic analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. 80845-58-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a heterocyclic compound of significant interest as a synthetic intermediate.[1] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves beyond simple data reporting to explain the causal logic behind each analytical step. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust framework for structural characterization.[2][3]

Introduction and Molecular Overview

This compound is a derivative of tetrahydropyridine, a core scaffold found in numerous biologically active compounds and natural products.[4] Its role as a versatile building block in organic synthesis makes the precise confirmation of its structure a critical prerequisite for its use in further chemical transformations and drug discovery pipelines.[1] This guide will detail the synergistic application of modern spectroscopic methods to confirm its molecular identity.

Molecular Properties

The primary characteristics of the target compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 80845-58-5[1] |

| Predicted Density | 1.129 g/cm³[1] |

| Predicted Boiling Point | 328.7 °C at 760 mmHg[1] |

Chemical Structure

The structural formula, with key positions numbered for spectroscopic assignment, is presented below.

Caption: Numbered structure of the target molecule.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach begins with determining the molecular mass and formula, proceeds to identify functional groups, and concludes with a detailed mapping of the atomic connectivity.

Caption: Predicted major fragmentation pathways in EI-MS.

The most telling fragment is the peak at m/z = 91 . This corresponds to the [C₇H₇]⁺ ion (tropylium or benzyl cation) and is almost invariably the base peak (most abundant ion) for N-benzyl compounds, providing strong evidence for this moiety. [5][6]Additional fragments corresponding to the loss of the methoxycarbonyl group (•COOCH₃, a loss of 59 Da) to give a peak at m/z = 172, and the loss of the benzyl radical to give a peak at m/z = 140, would further validate the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. [7]Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a self-validating checklist of the expected chemical functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

Data Acquisition: The detector measures the absorption of energy at each frequency, and the instrument plots absorbance (or transmittance) versus wavenumber (cm⁻¹) to generate the IR spectrum.

Data Interpretation

The IR spectrum provides direct evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050-3030 | C-H Stretch | Aromatic (Benzyl) | Confirms the presence of the phenyl ring. |

| ~2950-2850 | C-H Stretch | Aliphatic (sp³) | Indicates the tetrahydropyridine ring and benzyl CH₂. |

| ~1715-1700 | C=O Stretch | α,β-Unsaturated Ester | Critical diagnostic peak. Strong and sharp, confirming the ester carbonyl. Its position indicates conjugation with the C=C bond. |

| ~1650-1640 | C=C Stretch | Alkene | Confirms the double bond within the tetrahydropyridine ring. |

| ~1250-1150 | C-O Stretch | Ester | Strong absorption confirming the C-O single bond of the ester. |

The presence of strong, distinct peaks in the carbonyl (~1710 cm⁻¹) and alkene (~1645 cm⁻¹) regions is unequivocal proof of the α,β-unsaturated ester system, a defining feature of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. [8][9]We use both ¹H and ¹³C NMR to create a complete and unambiguous map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Analysis: The sample tube is placed in the NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically run to produce a spectrum with singlets for each unique carbon. Further experiments like DEPT can be run to determine the number of attached protons (CH, CH₂, CH₃). [8]

¹H NMR Data Interpretation

The proton NMR spectrum maps the electronic environment of every hydrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 - 7.25 | Multiplet | 5H | Ar-H (Benzyl) | Protons on the aromatic ring, deshielded by ring currents. |

| ~6.80 | Broad Singlet | 1H | C5-H (Olefinic) | Vinylic proton on the C=C double bond, deshielded. |

| ~3.75 | Singlet | 3H | O-CH₃ (Methyl Ester) | Protons on the methyl group of the ester, a highly characteristic singlet. |

| ~3.65 | Singlet | 2H | N-CH₂ -Ph (Benzyl) | Methylene protons adjacent to the nitrogen and phenyl group. Appears as a singlet due to free rotation and lack of adjacent protons. |

| ~3.20 | Broad Singlet | 2H | C6-H₂ | Protons adjacent to the nitrogen and allylic to the double bond. |

| ~2.70 | Triplet | 2H | C2-H₂ | Aliphatic protons adjacent to nitrogen. |

| ~2.50 | Multiplet | 2H | C3-H₂ | Aliphatic protons adjacent to C2 and the sp²-hybridized C4. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C =O (Ester) | Carbonyl carbon, strongly deshielded by the electronegative oxygen atoms. |

| ~138.0 | C (Quaternary, Benzyl) | The aromatic carbon to which the CH₂ group is attached. |

| ~136.5 | C 5 (Olefinic) | The CH carbon of the double bond. |

| ~129.0 | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~128.5 | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~127.5 | C H (Aromatic) | Aromatic carbons of the benzyl group. |

| ~125.0 | C 4 (Quaternary, Olefinic) | The C=O substituted carbon of the double bond. |

| ~62.0 | N-C H₂-Ph (Benzyl) | The benzylic methylene carbon. |

| ~52.5 | C 6 | Aliphatic carbon adjacent to nitrogen. |

| ~51.0 | O-C H₃ (Methyl Ester) | The methyl carbon of the ester group. |

| ~50.0 | C 2 | Aliphatic carbon adjacent to nitrogen. |

| ~28.0 | C 3 | Aliphatic carbon in the ring. |

The combination of ¹H and ¹³C NMR data, potentially supplemented with 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), allows for the definitive assignment of every atom in the molecule, leaving no structural ambiguity. [8]

Conclusion

The structure of this compound has been unequivocally confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS established the correct molecular weight and confirmed the presence of the key N-benzyl moiety through its characteristic fragmentation. IR spectroscopy provided direct evidence for the α,β-unsaturated ester functional group. Finally, ¹H and ¹³C NMR spectroscopy delivered a complete and detailed map of the proton and carbon frameworks, respectively. This integrated, multi-technique workflow represents a gold standard in chemical analysis, ensuring the highest level of confidence in structural elucidation for research and development applications.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 80845-58-5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Krasavin, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7514. Retrieved from [Link]

-

Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega, 7(33), 29211–29223. Retrieved from [Link]

-

JAM 2026. (n.d.). Chemistry (CY) Syllabus. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Krastina, D., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(12), 9925. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

-

Zakharychev, V. V., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4410. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

An In-Depth Technical Guide to the Synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Introduction

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 80845-58-5) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1] Its structural framework, featuring a tetrahydropyridine core, is a common motif in a wide array of pharmacologically active molecules and natural products, including arecoline and its analogs.[2][3][4] This guide provides a comprehensive exploration of a robust and efficient synthetic pathway to this target molecule, designed for researchers and professionals in drug development. The narrative emphasizes the chemical rationale behind the chosen methodology, offering a self-validating protocol grounded in established chemical principles.

Part 1: Strategic Blueprint for Synthesis: A Retrosynthetic Analysis

The most logical and efficient approach to constructing the target molecule involves a three-step sequence commencing from the readily available starting material, isonicotinic acid (pyridine-4-carboxylic acid). This strategy is predicated on the well-established reactivity of the pyridine ring, which can be activated towards selective reduction upon N-alkylation.

The retrosynthetic breakdown is as follows:

-

Disconnection of the Double Bond: The 1,2,3,6-tetrahydropyridine ring is envisioned as the product of a selective partial reduction of a more oxidized precursor. The most logical precursor is the corresponding N-benzylpyridinium salt. This is a key transformation, as the positive charge on the nitrogen atom activates the aromatic ring for nucleophilic attack by a hydride source.

-

Disconnection of the N-Benzyl Bond: The N-benzylpyridinium salt can be readily formed through the N-benzylation of the corresponding pyridine derivative, methyl isonicotinate. This is a standard nucleophilic substitution reaction.

-

Disconnection of the Ester: Methyl isonicotinate is the simple methyl ester of isonicotinic acid, accessible via a classic Fischer esterification.

This forward-thinking strategy allows for the systematic and high-yielding construction of the target molecule from simple, commercially available precursors.

Caption: Overall Synthetic Workflow

Part 2: Experimental Protocols and Mechanistic Insights

This section details the step-by-step methodology for the synthesis, supported by explanations of the underlying chemical principles.

Step 1: Fischer Esterification of Isonicotinic Acid

The initial step involves the conversion of isonicotinic acid to its methyl ester. The Fischer esterification is an acid-catalyzed equilibrium process that is effectively driven to completion by using one of the reagents in large excess.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid (1.0 equiv).

-

Add a large excess of anhydrous methanol (e.g., 10-20 equiv), which serves as both the reactant and the solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 equiv) dropwise as the catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl isonicotinate, which can be used in the next step without further purification.

Causality and Expertise: The use of concentrated sulfuric acid is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Employing methanol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

Step 2: N-Benzylation of Methyl Isonicotinate

This step installs the required benzyl group onto the pyridine nitrogen, simultaneously activating the ring for the subsequent reduction. The reaction proceeds via a standard SN2 mechanism.

Experimental Protocol:

-

Dissolve methyl isonicotinate (1.0 equiv) in a suitable aprotic solvent such as toluene or acetone in a round-bottom flask.[5][6]

-

Add benzyl bromide or benzyl chloride (1.0-1.1 equiv).

-

Heat the reaction mixture to reflux for 3-5 hours. The formation of the pyridinium salt is often observed as the precipitation of a solid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

-

Dry the resulting N-benzyl-4-(methoxycarbonyl)pyridinium salt under vacuum. This salt is typically used directly in the next step.

Trustworthiness of the Protocol: This is a highly reliable and clean transformation. The pyridine nitrogen is an excellent nucleophile, and benzyl halides are reactive electrophiles. The resulting quaternary salt is stable and easily isolated due to its ionic nature and low solubility in many organic solvents.

Step 3: Selective Reduction to the Tetrahydropyridine Core

This is the key and final step in the sequence. The electron-deficient pyridinium ring is selectively reduced by a mild hydride-donating agent to yield the desired 1,2,3,6-tetrahydropyridine isomer. This regiochemical outcome is a well-documented phenomenon in the reduction of pyridinium salts.[3]

Experimental Protocol:

-

Dissolve the N-benzyl-4-(methoxycarbonyl)pyridinium salt (1.0 equiv) in methanol or a mixture of methanol and water.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

-

Quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Mechanistic Rationale: The reduction is initiated by the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the most electron-deficient position of the pyridinium ring, which is the C4 position (para to the nitrogen). This generates a 1,4-dihydropyridine intermediate. Under the reaction conditions, this intermediate can isomerize to the more thermodynamically stable conjugated 1,2,3,6-tetrahydropyridine system, which is the final isolated product.

Caption: Chemical Reaction Scheme

Part 3: Data and Safety Summary

Quantitative Data Overview

| Step | Reaction Type | Key Reagents | Solvent | Typical Conditions |

| 1 | Fischer Esterification | Isonicotinic Acid, Methanol, H₂SO₄ | Methanol | Reflux, 4-6 h |

| 2 | N-Benzylation (SN2) | Methyl Isonicotinate, Benzyl Bromide | Toluene | Reflux, 3-5 h |

| 3 | Selective Reduction | Pyridinium Salt, Sodium Borohydride | Methanol | 0 °C to RT, 2-3 h |

Safety and Handling Considerations

-

Benzyl Bromide/Chloride: These are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly, never the other way around.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and under controlled temperatures.

-

General Precautions: The target compound, this compound, should be handled with care. Avoid direct contact with skin and eyes and prevent inhalation of vapors.[1]

Conclusion

The described three-step synthesis commencing from isonicotinic acid represents a highly efficient, scalable, and reliable method for the production of this compound. Each step is based on a fundamental, high-yielding organic transformation, ensuring the protocol's robustness. The strategic activation of the pyridine ring via N-benzylation followed by a regioselective reduction is the cornerstone of this approach. This guide provides drug development professionals with a validated and mechanistically understood pathway to a valuable synthetic intermediate, facilitating further research and discovery.

References

- Synthesis of Cocaine analogs from Arecoline. (n.d.). designer-drug.com.

-

Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. (2014). Organic Letters. [Link]

-

Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. (2017). Organic Letters. [Link]

-

Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. (2017). Organic Letters. [Link]

-

Synthesis of tetrahydropyridine derivatives. (n.d.). ResearchGate. [Link]

-

1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Arecoline - 3 Steps from Nicotinic Acid. (2010). Sciencemadness Discussion Board. [Link]

-

Arecoline. (n.d.). Wikipedia. [Link]

-

Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. (2024). ResearchGate. [Link]

-

Natural Alkaloid Arecoline-Derived Amino Acid Derivatives: Design, Synthesis, and Evaluation of Their Antifungal Activity in an Agricultural Context. (2025). ResearchGate. [Link]

-

Dieckmann condensation. (2019). YouTube. [Link]

-

Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

-

Dieckmann Condensation. (n.d.). SynArchive. [Link]

-

Dieckmann condensation. (n.d.). Wikipedia. [Link]

-

This compound CAS 80845-58-5. (n.d.). BIOSYNCE. [Link]

-

A Novel and an Improved Process for the Synthesis of Donepezil Hydrochloride. (2017). Asian Journal of Chemistry. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. Synthesis of Cocaine analogs from Arecoline [designer-drug.com]

- 3. Arecoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Synthesis of Arecoline - 3 Steps from Nicotinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. asianpubs.org [asianpubs.org]

A Technical Guide to the IUPAC Nomenclature of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise and unambiguous chemical nomenclature is the foundation of scientific communication, ensuring reproducibility and accuracy in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. We will systematically deconstruct the name, correlating each component to its corresponding structural feature, grounded in the authoritative principles of the IUPAC "Blue Book".[1][2][3] This document serves as a technical reference for understanding the logic of IUPAC nomenclature for substituted heterocyclic systems, its practical application, and the significance of this specific molecular scaffold in medicinal chemistry.

Introduction: The Imperative for Systematic Nomenclature

The compound, identified by CAS Number 80845-58-5, is a substituted tetrahydropyridine derivative.[4][5][6] Molecules of this class are prevalent in medicinal chemistry and drug discovery, forming the core of numerous biologically active agents.[7][8][9] The tetrahydropyridine scaffold is a key building block for synthesizing more complex piperidine-containing structures, which are known to exhibit a wide range of pharmacological activities.[8][10] Given its role as a synthetic intermediate, a universally understood and systematic name is crucial to avoid ambiguity in publications, patents, and regulatory submissions.[1]

The IUPAC provides a rule-based system to generate names from which an unambiguous structure can be derived.[3] This guide will demonstrate that the name This compound is the correct and preferred IUPAC name (PIN) by dissecting its components according to established nomenclature rules.[1][11]

Systematic Deconstruction of the IUPAC Name

The IUPAC naming process is a hierarchical system that involves identifying a parent structure and its modifications by various functional groups and substituents.[1][12] The name "this compound" is constructed by combining several distinct pieces of structural information in a specific order.

The Parent Heterocycle: Pyridine

The foundation of the name is pyridine , which designates a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds sequentially around the ring.

State of Saturation: 1,2,3,6-Tetrahydro

The prefix tetrahydro indicates the addition of four hydrogen atoms to the parent pyridine ring, saturating two of its double bonds. The locants (numbers) 1,2,3,6 specify the positions of the atoms that remain connected by single bonds in the hydrogenated ring, which defines the location of the remaining double bond. Specifically, it indicates a double bond between positions 4 and 5.

The Principal Characteristic Group: -4-carboxylate

According to IUPAC priority rules, the ester functional group is of higher priority than the amine within the ring.[13] Therefore, it is named as the principal characteristic group and cited as a suffix.

-

Carboxylate : This suffix denotes an ester of a carboxylic acid.

-

-4- : This locant specifies that the carboxylate group is attached to the carbon atom at position 4 of the tetrahydropyridine ring.

The Ester Alkyl Group: Methyl

In naming esters, the name of the alkyl group derived from the alcohol portion precedes the name of the parent acid component as a separate word. Here, Methyl indicates that the ester is formed from methanol.

Substituents on the Parent Ring: 1-benzyl

All remaining groups attached to the parent structure are named as prefixes in alphabetical order.

-

Benzyl : This refers to a C₆H₅CH₂– group.

-

1- : This locant indicates that the benzyl group is attached to the nitrogen atom at position 1 of the tetrahydropyridine ring.

The logical flow for constructing this name is visualized in the diagram below.

Caption: Logical workflow for the systematic construction of the IUPAC name.

Structural and Physicochemical Properties

The correct IUPAC name corresponds to the following chemical structure:

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

A summary of key predicted and available physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 80845-58-5 | [4][5] |

| Molecular Formula | C₁₄H₁₇NO₂ | |

| Molecular Weight | 231.29 g/mol | |

| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.08 ± 0.40 (Predicted) | [4] |

| Appearance | Liquid | [4] |

Synthetic and Application Context

This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development.[4] The tetrahydropyridine core is a versatile scaffold for accessing a variety of more complex nitrogen-containing heterocycles.

General Synthetic Approach

The synthesis of 4-substituted tetrahydropyridines can be achieved through several routes. A common strategy involves the modification of a pre-formed piperidone ring. For example, 1-benzyl-4-piperidone can be converted to a vinyl triflate or a related enol derivative at the 4-position, which then undergoes a palladium-catalyzed carbonylation reaction in the presence of methanol to install the methyl carboxylate group.

A generalized workflow for such a synthesis is outlined below.

Caption: A generalized synthetic workflow for preparing the target compound.

Significance in Drug Development

The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry.[8][9] Derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][14] This specific compound serves as a valuable starting material for creating libraries of novel compounds where the benzyl group can be removed and replaced, and the ester can be hydrolyzed or converted to an amide, allowing for extensive structure-activity relationship (SAR) studies.

Conclusion

The name This compound is the systematically correct and unambiguous IUPAC designation for the compound with CAS number 80845-58-5. This name is derived by a logical application of established rules, prioritizing the ester as the principal functional group and treating the N-benzyl and partially saturated pyridine ring as the core structure. A thorough understanding of this nomenclature is essential for researchers and professionals in the chemical sciences to ensure clarity, precision, and universal understanding in the documentation and communication of chemical information.

References

-

International Union of Pure and Applied Chemistry (IUPAC). "Brief Guide to the Nomenclature of Organic Chemistry." IUPAC, 2020. [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry (Blue Book)." [Link]

-

Wikipedia. "IUPAC nomenclature of organic chemistry." [Link]

-

ACD/Labs. "IUPAC Blue Book | Nomenclature for Organic Chemistry." [Link]

-

Queen Mary University of London. "Blue Book - IUPAC nomenclature." [Link]

-

BIOSYNCE. "this compound CAS 80845-58-5." [Link]

-

ResearchGate. "Some biologically active tetrahydropyridine drugs." [Link]

-

ResearchGate. "Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives." [Link]

-

ResearchGate. "Interesting biological activities of tetrahydropyridine derivatives." [Link]

-

Queen Mary University of London. "Blue Book P-5 - IUPAC nomenclature." [Link]

-

ResearchGate. "Synthesis of highly functionalized tetrahydropyridines with potential biological activity." [Link]

-

Adi Chemistry. "IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY." [Link]

-

Queen Mary University of London. "6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013." [Link]

-

Frontiers. "Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates." [Link]

-

University of Calgary. "Short Summary of IUPAC Nomenclature of Organic Compounds." [Link]

-

Quick Company. "A Process For Preparation Of Tetrahydropyridine Analogs." [Link]

- Google Patents.

Sources

- 1. iupac.org [iupac.org]

- 2. iupac.org [iupac.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. biosynce.com [biosynce.com]

- 5. 80845-58-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 80845-58-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Blue Book [iupac.qmul.ac.uk]

- 12. cuyamaca.edu [cuyamaca.edu]

- 13. adichemistry.com [adichemistry.com]

- 14. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Properties, Synthesis, and Applications

Introduction

The tetrahydropyridine (THP) scaffold is a prominent heterocyclic moiety, widely recognized in medicinal chemistry as a "privileged structure."[1] Its presence in numerous natural products and synthetic compounds with a vast array of biological activities underscores its importance in drug discovery. The versatility of the THP core allows for extensive chemical modification, leading to a diverse chemical space with a broad spectrum of pharmacological properties.[1]

A notable example that highlights the biological significance of this scaffold is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP has been instrumental in developing animal models for Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[1][2] This discovery catalyzed extensive research into the synthesis and biological evaluation of THP derivatives, aiming to understand their structure-activity relationships and therapeutic potential.

Within this important class of compounds lies this compound. This molecule serves as a critical synthetic intermediate, providing a robust platform for the development of more complex and potentially bioactive molecules. This guide offers a comprehensive technical overview of its molecular characteristics, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile and Molecular Characteristics

Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting its behavior in various chemical environments.

Key Physicochemical Data

The quantitative properties of this compound are summarized below. These parameters are essential for reaction setup, purification, and safety considerations.

| Property | Value | Source |

| Molecular Weight | 231.29 g/mol | [3] |

| Molecular Formula | C₁₄H₁₇NO₂ | [3] |

| CAS Number | 80845-58-5 | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 328.7 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.129 ± 0.06 g/cm³ | [3] |

| Flash Point | 119.8 ± 18.8 °C | [3] |

| Refractive Index | 1.562 | [3] |

| Solubility | Soluble in ether, chloroform, ethanol | [3] |

| Storage Conditions | 2-8°C | [3] |

Structural Analysis

The structure of this compound incorporates three key functional groups that define its chemical reactivity and utility:

-

N-Benzyl Group: This bulky, lipophilic group provides steric hindrance and influences the molecule's solubility. Critically, it serves as a protecting group for the nitrogen atom, preventing unwanted side reactions. It can be readily removed via catalytic hydrogenolysis to yield the corresponding secondary amine, opening a vector for further diversification.

-

Tetrahydropyridine Core: The endocyclic double bond within the six-membered ring is a site for various chemical transformations, including hydrogenation, halogenation, and epoxidation. Its presence creates a point of planar geometry in the otherwise flexible ring.

-

Methyl Carboxylate Group: This electron-withdrawing group is conjugated with the double bond, influencing the electronic properties of the ring. The ester can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, making it a versatile handle for synthetic elaboration.

Part 2: Synthesis and Purification

As a key building block, a robust and reproducible synthetic pathway is essential. The following protocol outlines a logical and field-proven approach for the preparation of this compound, adapted from established methodologies for related heterocyclic systems.[4]

Synthetic Workflow Overview

The synthesis proceeds via a three-step sequence involving a double Michael addition, a subsequent Dieckmann condensation to form the piperidone ring, and finally, conversion to the target tetrahydropyridine.

Detailed Experimental Protocol

Expertise & Rationale: This multi-step synthesis is a classic approach for constructing functionalized piperidine rings. The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings and is highly reliable for this substrate class.[4] The final step to introduce the double bond at the desired position requires careful control to ensure regioselectivity.

Step 1: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropanoate

-

To a round-bottom flask charged with methanol (250 mL), add benzylamine (0.1 mol, 10.9 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add methyl acrylate (0.22 mol, 19.8 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C. Causality: The dropwise addition controls the exothermicity of the Michael addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the benzylamine is consumed.

-

Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil (the diester intermediate) is typically of sufficient purity for use in the next step without further purification.

Step 2: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

Under an inert nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.11 mol, 4.4 g) in anhydrous toluene (300 mL). Trustworthiness: A dry, inert atmosphere is critical as sodium hydride reacts violently with water.

-

Heat the suspension to 100°C.

-

Dissolve the crude diester from Step 1 in anhydrous toluene (100 mL) and add it dropwise to the heated NaH suspension over 1 hour.

-

After the addition, maintain the reaction at reflux (approx. 110°C) for 3 hours until gas evolution ceases. The formation of a thick precipitate is indicative of the product salt.

-

Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-keto ester.

Step 3: Synthesis of this compound